molecular formula C14H10BrN5O2 B12633289 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12633289
M. Wt: 360.17 g/mol
InChI Key: QYWSOLLIPMABHS-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formation of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles.

    Amidation: The final step involves the formation of the amide bond between the benzamide and the hydroxyphenyl-tetrazole intermediate.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis. Biology Medicine : Investigated for its potential pharmacological properties. Industry : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the tetrazole ring can participate in coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the tetrazole ring.

    N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the tetrazole ring in 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique, potentially offering distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H10BrN5O2

Molecular Weight

360.17 g/mol

IUPAC Name

5-bromo-N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10BrN5O2/c15-9-5-6-12(20-8-16-18-19-20)10(7-9)14(22)17-11-3-1-2-4-13(11)21/h1-8,21H,(H,17,22)

InChI Key

QYWSOLLIPMABHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)O

Origin of Product

United States

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